Product packaging for 4-Methyl-2-phenoxyaniline(Cat. No.:CAS No. 60287-69-6)

4-Methyl-2-phenoxyaniline

Cat. No.: B3146536
CAS No.: 60287-69-6
M. Wt: 199.25 g/mol
InChI Key: MBQYYHXCCOKJOQ-UHFFFAOYSA-N
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Description

Overview of Anilines and Ethers in Organic Synthesis

Anilines, the simplest of which is C₆H₅NH₂, are aromatic amines that serve as foundational materials in organic synthesis. fiveable.mewikipedia.org The amino group attached to a benzene (B151609) ring makes them weak bases and highly reactive in electrophilic aromatic substitution reactions. wikipedia.orgbritannica.com They are crucial precursors for the manufacturing of dyes, polymers, and pharmaceuticals. fiveable.mebritannica.combyjus.com Their ability to form diazonium salts makes them versatile intermediates for introducing a wide array of functional groups onto an aromatic ring. britannica.com

Ethers, characterized by an oxygen atom connected to two alkyl or aryl groups (R-O-R'), are generally unreactive, a property that makes them excellent solvents for many organic reactions. wikipedia.orguomus.edu.iq However, they are also important synthetic targets. The Williamson ether synthesis, involving the reaction of an alkoxide with a primary alkyl halide, is a classic and versatile method for their preparation. uomus.edu.iqmasterorganicchemistry.comlibretexts.org The ether linkage is a common feature in many biologically active molecules and natural products, including carbohydrates and lignin. wikipedia.org

Significance of Phenoxyaniline (B8288346) Scaffolds in Chemical Research

The phenoxyaniline scaffold is recognized as a "privileged structure" in medicinal chemistry due to its presence in numerous biologically active compounds. nih.govnih.gov The combination of the electron-donating amino group and the flexible ether linkage allows these molecules to interact with a variety of biological targets. Phenoxyaniline derivatives have been investigated for a wide range of therapeutic applications, including as neuroprotective agents, anticancer agents, antimicrobials, and anti-inflammatory agents. nih.govnih.govresearchgate.nettandfonline.com For instance, 2-phenoxyaniline (B124666) has been studied as a selective COX-2 inhibitor, relevant for anti-inflammatory therapies. fishersci.se The terminal phenoxy group is a key feature in many drugs, and its orientation and substitution are critical for biological activity. nih.govnih.gov

Historical Context of Substituted Phenoxyanilines Research

The synthesis of diaryl ethers, the core structure of phenoxyanilines, has historically been achieved through methods like the Ullmann condensation. wikipedia.org This reaction, named after Fritz Ullmann, traditionally required harsh conditions, including high temperatures and stoichiometric amounts of copper. wikipedia.org Over the years, significant advancements have been made to improve the efficiency and conditions of these C-O and C-N bond-forming reactions. The development of palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, revolutionized the synthesis of aryl amines and related compounds. wikipedia.orgrug.nl These modern methods allow for the construction of phenoxyaniline structures under much milder conditions with a broader substrate scope, facilitating the exploration of this chemical space for new applications in materials science and medicinal chemistry. wikipedia.orgrug.nlbeilstein-journals.orgresearchgate.net

Chemical Profile of 4-Methyl-2-phenoxyaniline

The compound this compound is a specific substituted phenoxyaniline derivative. Its structure consists of an aniline (B41778) ring with a methyl group at the para-position (position 4) and a phenoxy group at the ortho-position (position 2) relative to the amino group.

Identifier Value
IUPAC Name This compound
CAS Number 60287-69-6
Molecular Formula C₁₃H₁₃NO
Molecular Weight 199.25 g/mol

Data sourced from guidechem.com

Synthesis and Research Findings

The synthesis of substituted phenoxyanilines like this compound typically involves cross-coupling reactions to form the diaryl ether bond. Common strategies include the Ullmann condensation and the Buchwald-Hartwig amination.

Ullmann Condensation: This copper-catalyzed reaction involves the coupling of an aryl halide with a phenol (B47542). wikipedia.org For the synthesis of a related compound, 4-phenoxyaniline, an Ullmann-type reaction between iodobenzene (B50100) and 4-aminophenol (B1666318) using a copper(II) glycinate (B8599266) catalyst has been reported to give high yields. smolecule.comchemicalbook.com Similar principles would apply to the synthesis of this compound, likely by reacting 2-bromo-4-methylaniline (B145976) with phenol or 4-methyl-2-aminophenol with a halobenzene in the presence of a copper catalyst.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a powerful method for forming C-N bonds. wikipedia.orgrug.nl While primarily used for creating the amine bond, variations can also be applied to diaryl ether synthesis. The reaction generally offers milder conditions and higher functional group tolerance compared to the Ullmann reaction. wikipedia.org

Research involving this compound has explored its use as an intermediate in the synthesis of more complex molecules. For example, it has been used in the preparation of ultraviolet and visible radiation absorbing compounds. google.com The presence of the methyl and phenoxy groups influences the electronic properties and steric environment of the aniline, which in turn affects its reactivity and the properties of its derivatives.

Spectroscopic data is crucial for the characterization of this compound. While specific spectra for this exact compound are not widely published, related phenoxyaniline derivatives show characteristic infrared (IR) absorptions for N-H stretching between 3350–3450 cm⁻¹ and aromatic C=C stretching in the 1500–1600 cm⁻¹ region. vulcanchem.com Computational studies on similar molecules like 4-nitro-2-phenoxy aniline have been used to predict spectral data and electronic properties, such as the HOMO-LUMO energy gap, which provides insight into the molecule's reactivity. researchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H13NO B3146536 4-Methyl-2-phenoxyaniline CAS No. 60287-69-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-methyl-2-phenoxyaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO/c1-10-7-8-12(14)13(9-10)15-11-5-3-2-4-6-11/h2-9H,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBQYYHXCCOKJOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N)OC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 4 Methyl 2 Phenoxyaniline and Its Derivatives

Established Synthetic Pathways to 2-Phenoxyanilines

The synthesis of the 2-phenoxyaniline (B124666) core structure is typically achieved through well-established reactions that have been refined over time. These methods primarily focus on the formation of the diaryl ether bond and the introduction of the amine functionality.

Nucleophilic Aromatic Substitution Approaches

Nucleophilic aromatic substitution (SNAr) is a fundamental method for forming the aryl ether linkage in 2-phenoxyanilines. wikipedia.orgchemistrysteps.com This reaction involves the displacement of a leaving group, typically a halide, from an aromatic ring by a nucleophile. wikipedia.org For the synthesis of phenoxyanilines, this usually entails the reaction of a phenoxide with an aryl halide that is "activated" by an electron-withdrawing group, such as a nitro group, positioned ortho or para to the leaving group. wikipedia.orgpressbooks.pubmasterorganicchemistry.com

The mechanism proceeds in two steps: the nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. chemistrysteps.comnih.gov The presence of the ortho/para nitro group is crucial as it delocalizes the negative charge, stabilizing this intermediate. pressbooks.pubmasterorganicchemistry.com In the second step, the leaving group is eliminated, and the aromaticity of the ring is restored. chemistrysteps.compressbooks.pub For instance, the condensation of o-nitrochlorobenzene with phenol (B47542) under basic conditions is a traditional route to prepare the 2-phenoxy nitrobenzene (B124822) intermediate. google.com

Catalytic Hydrogenation of Nitrophenoxybenzene Intermediates

Once the diaryl ether linkage is established, a common strategy for introducing the aniline (B41778) moiety is through the reduction of a nitro group. The catalytic hydrogenation of nitrophenoxybenzene intermediates is a widely used and efficient method for producing 2-phenoxyanilines. researchgate.net This process involves converting the nitro group (-NO₂) to an amino group (-NH₂) using hydrogen gas in the presence of a metal catalyst.

This heterogeneous catalytic hydrogenation is considered a highly promising method for industrial applications due to its high activity, efficiency, and the ease of separating and recovering the catalyst. researchgate.net A variety of catalysts are effective for this transformation, including palladium, platinum, and nickel-based systems. researchgate.netrsc.orggla.ac.uk For example, palladium supported on graphene (Pd/G) has shown high activity and stability in the hydrogenation of nitroaromatics. rsc.org The general reaction involves the reduction of the corresponding nitro-phenoxyaniline precursor, such as 4-nitro-2-phenoxyaniline (B44701), to yield the desired amine. researchgate.net

Table 1: Common Catalysts in Hydrogenation of Nitroaromatics
Catalyst SystemSupport MaterialKey FeaturesReference
Palladium (Pd)Carbon (Pd/C), Graphene (Pd/G)High activity and stability. Graphene support can enhance dispersion. rsc.orggla.ac.uk
Platinum (Pt)Nitrogen-doped Carbon NanotubesEffective under moderate conditions; shows stable performance. researchgate.net
Copper (Cu)Mesoporous MgO/SBA-15Used in hydrogen-free hydrogenation by coupling with alcohol dehydrogenation. rsc.org
Raney NickelN/A (Alloy)A cost-effective alternative to precious metal catalysts. gla.ac.uk

Strategies for Aryl Ether Formation Preceding Amine Introduction

Beyond the classic SNAr approach, other methods focus on constructing the aryl ether bond before the final amine group is revealed. The Williamson ether synthesis, a long-standing method, can be applied by reacting a phenoxide with an appropriate aryl halide. ucalgary.ca However, transition-metal-catalyzed cross-coupling reactions have become powerful alternatives, offering milder conditions and broader substrate scope.

The Ullmann condensation is a classic copper-catalyzed reaction that couples a phenol with an aryl halide to form a diaryl ether. organic-chemistry.orgarkat-usa.org While effective, it often requires high temperatures. Modern advancements have led to the development of more efficient copper- and palladium-catalyzed systems, such as the Chan-Lam and Buchwald-Hartwig aminations, which can also be adapted for etherification. organic-chemistry.org These methods often employ specific ligands to facilitate the coupling under more gentle conditions and are highly effective for creating the C-O bond that defines the phenoxy structure. organic-chemistry.orgarkat-usa.org These aryl ether formation strategies are typically performed on precursors where the eventual amino group is masked as a nitro group, which is then reduced in a subsequent step as described previously.

Novel Synthetic Routes for 4-Methyl-2-phenoxyaniline Derivatives

Recent research has focused on developing more efficient and environmentally friendly methods for synthesizing derivatives of this compound. These novel routes often involve catalyst-free conditions or advanced metal-mediated reactions to build molecular complexity.

Catalyst-Free Condensation Protocols for C=N Bond Formation

The amine group of this compound and its analogs is a versatile handle for further functionalization. One common reaction is the formation of an imine (or Schiff base) through condensation with an aldehyde or ketone. This creates a C=N double bond, a fundamentally important functional group in organic chemistry. wikimedia.orgnih.gov

Recent protocols have demonstrated that this transformation can be achieved efficiently without the need for any acid or metal catalysts. wikimedia.orgnih.gov These catalyst-free methods are often performed at room temperature, sometimes using water as a co-solvent, which aligns with the principles of green chemistry. wikimedia.orgrsc.org The reaction typically involves simply mixing the primary amine (like this compound) with a highly electron-deficient aldehyde. wikimedia.orgnih.gov The operational simplicity, mild conditions, and high yields make this a powerful tool for derivatizing the core phenoxyaniline (B8288346) structure. nih.gov

Table 2: Catalyst-Free C=N Bond Formation with Primary Amines
Amine ReactantCarbonyl ReactantConditionsKey AdvantageReference
Primary AnilinesElectron-deficient AldehydesRoom Temperature, H₂O/CH₂Cl₂ co-solventNo catalyst, fast reaction times, high yields. wikimedia.orgnih.gov
HydrazinesElectron-deficient AldehydesRoom Temperature, open to airWide substrate scope and high functional group tolerance. wikimedia.org
Allenic KetonesStructurally important amines (e.g., amino sugars)Biocompatible conditionsAtom economical and highly regioselective. rsc.orgresearchgate.net

Metal-mediated Coupling Reactions in Phenoxyaniline Synthesis

Transition metal-catalyzed cross-coupling reactions are at the forefront of modern organic synthesis and are instrumental in the construction of complex molecules like phenoxyaniline derivatives. researchgate.netresearchgate.net These reactions provide powerful methods for forming C-C, C-N, and C-O bonds. researchgate.net

In the context of phenoxyaniline synthesis, palladium and copper catalysts are frequently used. researchgate.netbeilstein-journals.org For example, the Ullmann coupling, which uses copper catalysts, is a well-known method for O-arylation to form the diaryl ether bond. arkat-usa.orgbeilstein-journals.org More advanced palladium-catalyzed reactions, such as the Suzuki, Heck, and Sonogashira couplings, allow for the functionalization of the aromatic rings of the phenoxyaniline scaffold. researchgate.net These reactions are mediated by transition metal complexes with specific organic ligands (e.g., phosphines, N-heterocyclic carbenes) that control the catalyst's activity and selectivity. researchgate.netnih.gov Such methods enable the precise and efficient assembly of complex phenoxyaniline derivatives under relatively mild conditions.

Stereoselective Synthesis of Phenoxyaniline Derivatives

When phenoxyaniline derivatives contain stereocenters, controlling the three-dimensional arrangement of atoms becomes crucial, particularly for pharmaceutical applications where different enantiomers can have vastly different biological activities. rsc.orgtcichemicals.com Two primary strategies are employed for this purpose: asymmetric synthesis and chiral resolution. tcichemicals.com

Asymmetric Synthesis: This approach aims to create a specific enantiomer directly. tcichemicals.com This can be achieved by using:

Chiral Catalysts: Metal complexes with chiral ligands can guide the reaction to favor the formation of one enantiomer over the other. Copper complexes, for example, have been used in asymmetric Henry reactions, a key step in the synthesis of some chiral drug intermediates. beilstein-archives.org

Chiral Auxiliaries: A chiral molecule is temporarily attached to the substrate to direct a subsequent reaction. The Evans aldol (B89426) reaction is a classic example of this method, which can be used to create specific stereocenters that might be present in a side chain of a phenoxyaniline derivative. tcichemicals.com

Chiral Resolution: This is the most common method for separating a racemic mixture (a 50:50 mixture of two enantiomers) into its individual components. wikipedia.org The process typically involves reacting the racemic amine with a chiral resolving agent, which is an enantiomerically pure acid. wikipedia.orgonyxipca.com This reaction forms a pair of diastereomeric salts, which have different physical properties (like solubility) and can be separated by crystallization. wikipedia.org After separation, the resolving agent is removed to yield the pure enantiomer. wikipedia.org

Table 2: Common Chiral Resolving Agents for Amines

Resolving Agent Type
Tartaric Acid Chiral Acid
Camphorsulfonic Acid Chiral Acid
Dibenzoyltartaric Acid Chiral Acid
Malic Acid Chiral Acid
Mandelic Acid Chiral Acid

Scale-Up Considerations and Process Optimization in Phenoxyaniline Production

Transitioning the synthesis of a phenoxyaniline derivative from a laboratory setting to industrial production presents significant challenges. mt.com The primary goals of scale-up are to ensure the process is safe, consistent, cost-effective, and reproducible on a large scale. mt.comasianpharmtech.com This is achieved through process optimization and, increasingly, process intensification. asianpharmtech.comccdcindia.com

Process Optimization: This involves identifying and controlling Critical Process Parameters (CPPs)—such as temperature, pressure, reaction time, and agitation speed—that significantly impact the product's quality and yield. asianpharmtech.com Methodologies like Design of Experiments (DoE) are used to systematically study the effects of these parameters and define a robust "design space" where the process consistently delivers the desired outcome. mt.comasianpharmtech.com

Process Intensification: This modern approach seeks to develop smaller, cleaner, and more energy-efficient production technologies. ccdcindia.commdpi.com A key strategy in process intensification is the shift from traditional batch reactors to continuous flow manufacturing. pharmasalmanac.comsphinxsai.com

Batch vs. Continuous Processing: In batch processing, reagents are loaded into a large reactor, the reaction proceeds, and then the product is discharged. This can lead to issues with heat management, mixing, and safety, especially for highly exothermic reactions. cetjournal.it In continuous flow chemistry, reagents are continuously pumped through a smaller reactor (e.g., a tube or a series of stirred tanks), where they mix and react. pharmasalmanac.comcetjournal.it

The benefits of continuous flow for phenoxyaniline production include:

Enhanced Safety: Only small quantities of material are reacting at any given time, minimizing the risks associated with hazardous reagents or exothermic events. pharmasalmanac.comcetjournal.it

Improved Heat Transfer: The high surface-area-to-volume ratio of flow reactors allows for much more efficient heating and cooling, enabling better temperature control. pharmasalmanac.com

Higher Yields and Purity: Precise control over reaction conditions often leads to fewer side reactions and a cleaner product. pharmasalmanac.com

Easier Scale-Up: Instead of building a larger, more complex reactor (scaling up), production can be increased by running the process for a longer time or by using multiple reactors in parallel ("numbering up"). nih.gov

Table 3: Key Considerations for Scale-Up of Phenoxyaniline Synthesis

Challenge Optimization & Scale-Up Strategy
Safety & Heat Management Transition from batch to continuous flow reactors to better control exotherms and minimize reactant volume. pharmasalmanac.comcetjournal.it
Mixing & Mass Transfer Investigate and optimize agitation speed and reactor geometry; flow reactors provide superior mixing. mt.compharmasalmanac.com
Reaction Kinetics Perform kinetic studies to understand reaction rates and identify potential bottlenecks. mt.com
Impurity Profile Identify and characterize impurities to develop effective purification strategies. mt.com
Cost & Efficiency Optimize reagent stoichiometry, reduce solvent use, and implement catalyst recycling. acsgcipr.orgsartorius.com
Reproducibility Use Process Analytical Technology (PAT) for real-time monitoring and control of CPPs. mt.comasianpharmtech.com

Computational Chemistry and Theoretical Investigations of 4 Methyl 2 Phenoxyaniline

Quantum Chemical Calculations for Molecular Properties

Quantum chemical calculations are at the core of computational chemistry, allowing for the determination of a molecule's electronic and geometric properties. These methods solve approximations of the Schrödinger equation to predict molecular behavior.

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of atoms and molecules based on the electron density rather than the complex many-electron wavefunction. purdue.edu This approach offers a favorable balance between accuracy and computational cost, making it suitable for a wide range of chemical systems. nih.govdntb.gov.ua

For a molecule like 4-Methyl-2-phenoxyaniline, DFT calculations, typically using a functional like B3LYP combined with a basis set such as 6-311G(d,p), would be employed to determine its optimized molecular geometry. researchgate.net These calculations would yield key structural parameters such as bond lengths, bond angles, and dihedral angles. A critical parameter for this molecule would be the dihedral angle between its two aromatic rings, which dictates its three-dimensional shape. For instance, in a study of the closely related 4-Nitro-2-phenoxyaniline (B44701), DFT calculations determined the dihedral angle between the aromatic rings to be 71.40(12)°. researchgate.net Such calculations provide a detailed picture of the molecule's most stable spatial arrangement.

Table 1: Illustrative Geometrical Parameters from DFT Optimization
ParameterAtom ConnectionsCalculated Value
Bond LengthC-NTypical calculated value (Å)
Bond LengthC-O (ether)Typical calculated value (Å)
Bond AngleC-O-CTypical calculated value (°)
Dihedral AngleAromatic Ring 1 - Aromatic Ring 2Typical calculated value (°)

While DFT is powerful, exploring the full conformational landscape of a flexible molecule can be computationally expensive. Semi-empirical methods, such as AM1 and PM3, offer a faster alternative by using a simpler formalism and incorporating parameters derived from experimental data. mpg.de These methods are particularly useful for performing conformational analyses to identify various low-energy conformers and the energy barriers between them. researchgate.net

For this compound, which has a rotatable ether linkage, a semi-empirical approach could be used to map the potential energy surface by systematically rotating the bond connecting the phenoxy group to the aniline (B41778) ring. researchgate.net This analysis would reveal the most stable conformations (energy minima) and the transition states (saddle points) that connect them, providing insight into the molecule's flexibility. While less accurate than DFT, semi-empirical methods are efficient for an initial scan of the vast conformational space before refining key structures with higher-level theories. mpg.dechemrxiv.org

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing chemical reactivity and electronic properties. wikipedia.orglibretexts.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. libretexts.orgresearchgate.net The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a crucial indicator of a molecule's kinetic stability and chemical reactivity. researchgate.netnih.gov

Table 2: Illustrative Frontier Molecular Orbital Data
ParameterEnergy (eV)
EHOMOCalculated Value
ELUMOCalculated Value
Energy Gap (ΔE) (ELUMO - EHOMO)

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. wisc.edu It transforms the complex molecular orbitals into a localized Lewis-like structure of bonds and lone pairs, making chemical intuition easier to apply. NBO analysis is particularly useful for studying charge delocalization, hyperconjugative interactions, and intramolecular charge transfer. researchgate.netresearchgate.net These interactions are quantified by second-order perturbation theory, revealing the stabilization energy associated with electron delocalization from a filled donor NBO to an empty acceptor NBO.

These intramolecular charge transfer phenomena are directly related to a molecule's Non-Linear Optical (NLO) properties. ajchem-a.com Molecules with significant charge transfer, often found in donor-pi-acceptor systems, can exhibit large hyperpolarizability (β) values, a key measure of NLO activity. plu.mx Computational studies on aniline derivatives have used NBO analysis to correlate intramolecular charge transfer with NLO properties. plu.mx A similar investigation on this compound would involve calculating properties like the dipole moment (μ), polarizability (α), and the first hyperpolarizability (β) to assess its potential as an NLO material. researchgate.net

The Molecular Electrostatic Potential (MEP) is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. wolfram.com An MEP map plots the electrostatic potential onto the molecule's electron density surface. Different colors represent different potential values: red typically indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack). researchgate.netwalisongo.ac.id

For this compound, an MEP map would likely show negative potential around the nitrogen atom of the amino group and the oxygen atom of the ether linkage due to their lone pairs of electrons. researchgate.net Conversely, the hydrogen atoms of the amino group would exhibit positive potential. This visualization helps identify sites for intermolecular interactions, such as hydrogen bonding, and provides a qualitative guide to the molecule's chemical reactivity. thaiscience.inforesearchgate.net

Molecular Dynamics Simulations and Intermolecular Interactions

While quantum chemical calculations typically focus on single, isolated molecules in the gas phase, Molecular Dynamics (MD) simulations are used to study the behavior of molecules over time, including their interactions with other molecules in a condensed phase (like a liquid or solid). nih.govscienomics.com MD simulations use classical mechanics force fields to model the atomic movements, allowing for the simulation of much larger systems and longer timescales than quantum methods. youtube.com

An MD simulation of this compound, either in a pure liquid state or in a solution, would provide insights into its bulk properties and intermolecular interactions. The simulation could reveal how molecules pack together and which forces (e.g., van der Waals forces, hydrogen bonding) are most important in governing the structure of the liquid or crystal. chemrxiv.org Although computationally intensive, such simulations are crucial for understanding how the properties of an individual molecule translate to the macroscopic behavior of a material. nih.gov

Studies on Hydrogen Bonding and Steric Hindrance Effects

The molecular structure of this compound, featuring a bulky phenoxy group adjacent to the amino group, creates a unique environment where hydrogen bonding and steric hindrance are critical determinants of its conformational preferences and intermolecular interactions. The phenyl ring can act as a significant steric hindrance, influencing the orientation of the amino group and its ability to participate in hydrogen bonding. nih.gov Computational studies on similar substituted aromatic compounds demonstrate that bulky substituents near a reactive functional group can restrict rotational freedom and dictate the geometry of hydrogen-bonded clusters. nih.govresearchgate.net

In the case of this compound, the phenoxy group at the ortho position can cause steric repulsion, potentially affecting the planarity of the molecule and the N-H bond orientation of the amine. This steric hindrance can impede the formation of conventional intermolecular N-H···N hydrogen bonds that are common in less hindered anilines. nih.gov Instead, the molecule may favor interactions where the hydrogen bond donor or acceptor can approach from a less hindered direction. Furthermore, the phenyl ring of the phenoxy group can itself participate in weaker O–H···π interactions, acting as a proton acceptor and creating alternative hydrogen bonding patterns. nih.gov This dual role of the phenyl ring—as both a steric barrier and a potential interaction site—leads to more complex self-organization behavior compared to simpler alkyl-substituted anilines. nih.gov The antioxidant activity of related phenolic compounds has also been shown to be influenced by the steric hindrance around the active functional group. acs.org

Table 1: Influence of Steric Hindrance on Molecular Interactions

FeatureDescriptionImplication for this compound
Steric Hindrance The bulky phenoxy group at the 2-position restricts free rotation and access to the adjacent amino group.May hinder direct intermolecular hydrogen bonding at the amine site and influences overall molecular conformation.
Hydrogen Bonding The amino group (N-H) can act as a hydrogen bond donor. The oxygen and π-electrons of the phenoxy group can act as acceptors.Steric effects may reduce the formation of N-H···N bonds but allow for intramolecular or alternative intermolecular interactions (e.g., N-H···O or O-H···π). nih.gov
Conformational Effects The repulsion between the phenoxy and amino groups affects the dihedral angle between the aniline ring and the phenoxy ring.The molecule is likely non-planar, which impacts its packing in a solid state and its interaction with solvents or receptors.

Solvent Effects on Molecular Conformation and Electronic States

The surrounding solvent medium can significantly alter the molecular conformation and electronic properties of substituted anilines. Computational studies using methods like the ab initio restricted HF-DFT self-consistent field method demonstrate that polar solvents can enhance properties such as dipole moments (µ) and polarisabilities (α). journalirjpac.com For molecules like this compound, moving from a vacuum or a nonpolar solvent to a polar solvent like ethanol (B145695) is predicted to increase these electronic properties. journalirjpac.com

This enhancement is linked to changes in the frontier molecular orbital energies, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). An increase in solvent polarity often leads to a decrease in the HOMO-LUMO energy gap (ΔE), which implies an increase in the molecule's reactivity. journalirjpac.com The rate of oxidation reactions for substituted anilines has been observed to increase with a decrease in the dielectric constant of the solvent, suggesting a significant role for ion-dipole interactions in the transition state. epa.gov The conformation of this compound, particularly the dihedral angle between the two aromatic rings, is also susceptible to solvent effects, as different solvents will solvate the polar amino group and the less polar phenoxy group to varying extents.

Table 2: Predicted Solvent Effects on Electronic Properties of Aniline Derivatives

PropertyEffect of Increasing Solvent PolarityRationale
Dipole Moment (µ) IncreaseStabilization of the polar ground state of the molecule by the polar solvent. journalirjpac.com
Polarisability (α) IncreaseEnhanced ease of distortion of the electron cloud in a polar environment. journalirjpac.com
HOMO-LUMO Gap (ΔE) DecreaseDifferential stabilization of the HOMO and LUMO levels, leading to increased molecular reactivity. journalirjpac.com
Reaction Rates VariesDependent on the specific reaction; for some oxidations, rates increase in less polar solvents, indicating ion-dipole interactions. epa.gov

Molecular Recognition Mechanisms (e.g., with Crown Ethers)

Computational modeling is a powerful tool for understanding how molecules like this compound are recognized by host molecules, such as crown ethers. Crown ethers are macrocyclic polyethers known for their ability to selectively bind cations, including protonated amines (ammonium ions), through hydrogen bonding and electrostatic interactions. mdpi.com

Quantum chemical calculations on the interaction between substituted anilines and crown ethers reveal that steric hindrance plays a crucial role in the recognition mechanism. mdpi.com For anilines with a substituent at the 2-position, like this compound, a notable decrease in retention and binding affinity with crown ethers is observed compared to 3- or 4-substituted isomers. mdpi.com This is attributed to the steric hindrance from the ortho-substituent (the phenoxy group) impeding the ideal three-point hydrogen bonding interaction between the ammonium (B1175870) group (-NH3+) and the oxygen atoms of the crown ether cavity. mdpi.com

Simulations suggest that while 3- and 4-substituted anilines can form stable hydrogen bonds with specific oxygen atoms in the crown ether ring, the 2-substituted isomer is forced into a less stable binding conformation. mdpi.com This steric clash highlights the high selectivity of crown ether phases for aniline positional isomers.

Table 3: Molecular Recognition of Substituted Anilines by Crown Ethers

Aniline IsomerBinding Interaction with Crown EtherKey Factor
3- and 4-substituted Favorable; forms stable hydrogen bonds with ether oxygens.Unhindered access of the ammonium group to the crown ether cavity. mdpi.com
2-substituted (e.g., 2-phenoxyaniline) Unfavorable; reduced retention and binding affinity.Steric hindrance from the ortho-substituent prevents optimal hydrogen bonding geometry. mdpi.com

Reactivity and Mechanism Studies through Computational Approaches

Fukui Function Analysis for Reaction Sites

Fukui function analysis is a conceptual density functional theory (DFT) tool used to identify the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. ymerdigital.comresearchgate.net This function approximates the change in electron density at a specific point in the molecule when an electron is added or removed. By calculating the Fukui functions f(r) for each atom, one can predict where a molecule will most likely interact with other reagents. researchgate.net

f k+ : Indicates the site for a nucleophilic attack (where an electron is best accepted).

f k- : Indicates the site for an electrophilic attack (where an electron is most easily donated).

f k0 : Indicates the site for a radical attack.

For this compound, Fukui analysis would likely identify the amino group as a primary site for electrophilic attack, due to the lone pair of electrons on the nitrogen atom. The aromatic rings would contain sites susceptible to both electrophilic and nucleophilic attack, depending on the electron-donating or withdrawing influence of the substituents (-CH3, -NH2, -O-). The analysis provides a quantitative basis for predicting regioselectivity in chemical reactions. ymerdigital.commdpi.com

Activation Parameters and Reaction Pathways of Substituted Anilines

Computational chemistry allows for the detailed exploration of reaction mechanisms and the calculation of associated activation parameters (e.g., activation energy, enthalpy, and entropy). Studies on the reactions of substituted anilines, such as oxidation or condensation, have utilized these methods to map out potential energy surfaces and identify transition states. epa.govresearchgate.net

Structure-Activity Relationship (SAR) Derivations via In Silico Methods

In silico methods are instrumental in deriving Structure-Activity Relationships (SAR), which correlate the chemical structure of a compound with its biological activity. For a molecule like this compound, techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking can predict its potential as a kinase inhibitor or other biologically active agent. researchgate.netnih.gov

SAR studies on related compounds, such as 4-phenoxypyridine (B1584201) derivatives, have used 3D-QSAR models like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Analysis (CoMSIA) to identify key structural features required for activity. researchgate.net These models generate contour maps that highlight regions where steric bulk, positive or negative electrostatic potential, and hydrophobic or hydrophilic characteristics enhance or diminish activity. researchgate.netmdpi.com For this compound, an SAR analysis would likely focus on how modifications to the methyl group, the phenoxy ring, or the aniline core affect its binding affinity to a biological target. Molecular docking simulations would further elucidate the specific interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the molecule within a receptor's active site. researchgate.netresearchgate.net

Reactivity and Reaction Mechanisms of 4 Methyl 2 Phenoxyaniline

Nucleophilic Properties of the Amine Functionality

The chemical reactivity of 4-Methyl-2-phenoxyaniline is significantly influenced by the nucleophilic nature of its primary amine (-NH2) group. A nucleophile is a chemical species that donates an electron pair to an electrophile to form a chemical bond. chemguide.co.uk The nitrogen atom in the amine functionality possesses a lone pair of electrons, making it a potent nucleophilic center. chemguide.co.uk This inherent nucleophilicity allows this compound to participate in a variety of chemical transformations.

The reactivity of the amine group is modulated by the electronic and steric effects of the substituents on the aromatic ring. In this compound, the ring is substituted with a methyl group (-CH3) and a phenoxy group (-OPh). Both of these are electron-donating groups, which increase the electron density on the aromatic ring and, by extension, on the nitrogen atom of the amine group. This enhanced electron density increases the amine's basicity and nucleophilicity compared to unsubstituted aniline (B41778). However, the bulky phenoxy group at the ortho position introduces steric hindrance, which can temper its reactivity towards sterically demanding electrophiles. The balance between these electronic and steric factors is a crucial determinant of the compound's reactivity profile. masterorganicchemistry.commsu.edu

Generally, the nucleophilicity of amines follows the trend of secondary > primary > ammonia, a sequence that is influenced by both electronic and steric factors. masterorganicchemistry.com For instance, in a study involving the nucleophilic substitution of Morita-Baylis-Hillman acetates, 4-phenoxyaniline was shown to act as an effective nucleophile. acs.org The presence of an additional electron-donating methyl group in this compound is expected to further enhance this nucleophilic character, as summarized in the comparative table below.

Table 1: Predicted Nucleophilic Reactivity of Aniline Derivatives

Compound Substituents Electronic Effect Steric Hindrance Predicted Relative Nucleophilicity
Aniline None Baseline Low Baseline
4-Phenoxyaniline 4-Phenoxy Electron-donating Low (para position) Higher than aniline
4-Methylaniline (p-Toluidine) 4-Methyl Electron-donating Low (para position) Higher than aniline

| This compound | 2-Phenoxy, 4-Methyl | Strongly electron-donating (combined) | Moderate (ortho phenoxy) | High, but may be reduced by sterics |

Aromatic Reactivity of the Phenoxy and Methyl-Substituted Phenyl Rings

The presence of two distinct phenyl rings in this compound, each with its unique substitution pattern, provides multiple sites for aromatic reactions, particularly electrophilic aromatic substitution. The reactivity of each ring is governed by the directing and activating or deactivating effects of its substituents. msu.edu

On the primary phenyl ring, three substituents are present: the amine (-NH2), phenoxy (-OPh), and methyl (-CH3) groups. All three are classified as activating groups, meaning they increase the rate of electrophilic substitution compared to benzene (B151609). They are also all ortho, para-directors, meaning they direct incoming electrophiles to the positions adjacent and opposite to themselves. msu.edu In this molecule, the directing effects of these groups are reinforcing. msu.edu The amine group is the most powerful activating group, followed by the phenoxy and then the methyl group. Therefore, electrophilic attack is most likely to occur at the positions ortho and para to the amine group that are not already substituted. Given the existing substitution pattern (amine at C1, phenoxy at C2, methyl at C4), the most activated and sterically accessible positions for a new substituent are C5 and C3.

The second aromatic ring (the phenoxy group) is substituted by the ether oxygen (-OAr). This group is also activating and an ortho, para-director. Consequently, this ring is also susceptible to electrophilic attack, primarily at its ortho and para positions. The stability of aryloxyimidoyl azides, for example, is shown to be influenced by the presence of electron-withdrawing or electron-donating substituents on the aryloxy group, demonstrating the transmission of electronic effects through the ether linkage. mdpi.com

Table 2: Directing Effects of Substituents on the Aromatic Rings of this compound

Substituent Group Ring Type Directing Effect
Amine (-NH2) Main Phenyl Ring Strongly Activating ortho, para
Phenoxy (-OAr) Main Phenyl Ring Activating ortho, para
Methyl (-CH3) Main Phenyl Ring Activating ortho, para

Intermolecular Interactions and Supramolecular Assembly

The structure of this compound allows for a range of non-covalent intermolecular interactions that can lead to the formation of ordered supramolecular assemblies. These interactions, which include hydrogen bonding and π-stacking, are fundamental to the material's solid-state structure and properties. mdpi.combeilstein-journals.org The interplay between these weak forces dictates the molecular packing in the crystal lattice and the self-assembly behavior in solution. bohrium.com

Self-assembly Processes Involving Phenoxyaniline (B8288346) Derivatives

The combination of directional hydrogen bonds and non-directional π-π stacking interactions between the aromatic rings can drive the spontaneous self-assembly of phenoxyaniline derivatives into higher-order structures. rsc.org This process can lead to the formation of distinct, thermodynamically stable arrangements from an initial, kinetically favored metastable state. rsc.org The resulting supramolecular architectures can exhibit emergent properties that are not present in the individual molecules. For example, studies on other complex organic molecules have shown that self-assembly can lead to enhanced photocatalytic performance or unique fluorescence responses. rsc.orgresearchgate.net The specific morphology of the assembled structures, such as fibril networks or crystalline solids, is determined by the delicate balance of intermolecular forces. researchgate.net

Kinetics and Thermodynamics of Phenoxyaniline Reactions

The study of reaction kinetics and thermodynamics provides quantitative insight into the reactivity of this compound. Such studies involve measuring reaction rates under various conditions to determine activation parameters, including activation energy (Ea), enthalpy of activation (ΔH), and entropy of activation (ΔS). researchgate.netrsc.org

For reactions involving anilines, such as oxidation, the electronic nature of ring substituents has a profound impact on the reaction rate. Electron-donating groups, like the methyl and phenoxy groups in this compound, increase the electron density at the reaction center (the amine group), which generally increases the rate of oxidation reactions. orientjchem.org This is reflected in a lower activation energy compared to unsubstituted aniline.

Thermodynamic parameters offer information about the energy changes during a reaction. A positive Gibbs free energy of activation (ΔG) indicates a non-spontaneous process, while a positive enthalpy of activation (ΔH) suggests an endothermic transition state formation. researchgate.net The entropy of activation (ΔS) provides insight into the degree of order in the transition state compared to the reactants. For many bimolecular reactions involving anilines, ΔS is found to be negative, indicating a more ordered transition state assembly. orientjchem.org Theoretical calculations, such as those used to study the reaction between phenyl and amino radicals, can complement experimental data by providing detailed potential energy surfaces and calculated heats of formation. nih.gov

Table 3: Representative Activation Parameters for Oxidation of Substituted Anilines

Parameter Typical Value Range Implication
Activation Energy (Ea) 5-15 kJ/mol Energy barrier for the reaction. Lower for anilines with electron-donating groups. researchgate.net
Enthalpy of Activation (ΔH)* Positive Indicates an endothermic process to reach the transition state. researchgate.net
Entropy of Activation (ΔS)* Negative Suggests a more ordered transition state compared to the reactants. orientjchem.org

Note: The values presented are representative examples from studies on similar aniline derivatives and serve to illustrate the concepts.

Applications of 4 Methyl 2 Phenoxyaniline and Its Derivatives in Advanced Materials and Catalysis

Ligand Design and Catalyst Development

The presence of both an amino group and a phenoxy ether linkage makes phenoxyaniline (B8288346) derivatives, including 4-methyl-2-phenoxyaniline, excellent precursors for ligands used in coordination chemistry and catalysis.

This compound as a Precursor for Phenoxy-Imine Ligands

This compound is an ideal starting material for synthesizing phenoxy-imine ligands. These ligands are typically formed through a condensation reaction between the primary amine group of the phenoxyaniline and a carbonyl group of an aldehyde or ketone. This reaction creates an imine (or Schiff base) linkage (-C=N-). The resulting phenoxy-imine molecules are chelating ligands, meaning they can bind to a central metal atom at two or more points.

The general synthesis involves reacting this compound with a substituted salicylaldehyde. The resulting ligand possesses a binding pocket composed of the phenoxy oxygen, the imine nitrogen, and the hydroxyl oxygen from the salicylaldehyde moiety, making it a tridentate ligand capable of forming stable complexes with various transition metals. These metal complexes are the active species in many catalytic processes. The substituents on both the phenoxyaniline and the aldehyde precursor can be modified to fine-tune the steric and electronic properties of the resulting catalyst. rsc.orgresearchgate.net

Design of Schiff Base Ligands from 2-Phenoxyaniline (B124666) for Metal Complexation

The broader class of 2-phenoxyaniline derivatives is widely used to create Schiff base ligands for complexing with transition metal ions. tandfonline.comnih.gov The synthesis is straightforward, involving the condensation of the aniline (B41778) derivative with various aldehydes, such as salicylaldehyde or its derivatives. tandfonline.comfud.edu.ng These reactions yield ligands that can coordinate with metal ions like Cr(III), Fe(III), Co(II), Ni(II), and Cu(II) to form stable metal complexes. tandfonline.comfud.edu.ngresearchgate.net

Characterization studies demonstrate that these ligands typically coordinate to the metal center through the imine nitrogen and the oxygen atom of the phenoxy group or a hydroxyl group on the aldehyde precursor. fud.edu.ng The resulting complexes often exhibit well-defined geometries, such as octahedral or square planar, depending on the metal ion and the specific ligand structure. tandfonline.comresearchgate.net The ability of these Schiff base ligands to form stable complexes with a range of metals makes them highly valuable in the development of new catalysts and functional materials. nih.gov

Table 1: Examples of Schiff Base Ligands from Phenoxyaniline Derivatives and Their Metal Complexes
Aniline PrecursorCarbonyl CompoundResulting Ligand TypeMetal Ions ComplexedResulting Complex Geometry
2-PhenoxyanilineSalicylaldehyde derivativesBidentate (N, O) / Tridentate (O, N, O)Ni(II), Co(II), Cu(II)Octahedral tandfonline.com
4-NitrobenzenamineSalicylaldehyde / 1,2-bis(bromomethyl)benzeneTetradentate (O2N2) Phenoxy-ImineCr(III), Fe(III), Ru(III)Octahedral researchgate.net
2-Nitroaniline / 4-Nitroaniline2-Hydroxy-1-naphthaldehydeBidentate (N, O)Co(II), Cu(II)Tetrahedral / Square Planar

Role in Olefin Polymerization Catalysis

Phenoxy-imine ligands derived from substituted anilines are cornerstones of "post-metallocene" catalyst technology, particularly for olefin polymerization. researchgate.net When complexed with Group 4 metals like titanium (Ti) and zirconium (Zr), or late transition metals like iron (Fe) and nickel (Ni), these catalysts exhibit high activity for the polymerization of olefins such as ethylene. researchgate.netresearchgate.net

The catalyst system typically involves the phenoxy-imine metal complex (the pre-catalyst) and a co-catalyst, most commonly methylaluminoxane (MAO). researchgate.netmdpi.com MAO activates the pre-catalyst by alkylating the metal center and abstracting a ligand to generate a catalytically active cationic species. nih.gov

Research has shown that the substituents on the aniline and phenoxy rings of the ligand have a profound impact on the catalyst's performance. For instance, bulky substituents on the aniline ring can increase the catalyst's thermal stability and influence the molecular weight of the resulting polymer. The catalyst derived from 2,6-dimethylaniline has been shown to produce a high yield of polyethylene. researchgate.netseahipublications.org The ability to systematically modify the ligand structure allows for precise control over the polymerization process and the properties of the final polyolefin product. researchgate.net

Table 2: Research Findings on Aniline-Derivative-Based Ethylene Polymerization Catalysts
Aniline PrecursorLigand Synthesized WithMetalCo-catalystKey Finding
2,6-Dimethylaniline2,6-DiacetylpyridineFeMAOProduced a higher polymer yield compared to the 2,4,6-trimethylaniline derivative. researchgate.net
2,4,6-Trimethylaniline2,6-DiacetylpyridineFeMAODemonstrated effective catalytic activity for producing polyethylene. seahipublications.org

Advanced Materials Science Applications

The structural features of this compound also make it a valuable component in the synthesis of advanced polymers with desirable properties for materials science.

Incorporation into Polymeric Materials (e.g., Polyamides)

Aromatic polyamides are a class of high-performance polymers known for their exceptional thermal stability and mechanical strength. However, they often suffer from poor solubility, which complicates processing. Incorporating flexible ether linkages and bulky side groups into the polymer backbone is a common strategy to improve solubility while retaining high thermal performance.

Derivatives of this compound can be used to create novel diamine monomers for polyamide synthesis. For example, a complex diamine, 4-[4-[9-[4-(4-aminophenoxy)-3-methyl-phenyl]fluoren-9-yl]-2-methyl-phenoxy]aniline, which contains the core structure of this compound, has been synthesized and used to produce a series of polyamides via direct polycondensation with various dicarboxylic acids. researchgate.net

The resulting polyamides exhibit high glass transition temperatures (Tg), typically in the range of 188–211 °C, and excellent thermal stability, with 10% weight loss temperatures (TDT₁₀%) exceeding 400 °C. researchgate.net The incorporation of the bulky fluorene group and the flexible ether linkages imparted good solubility in organic solvents, demonstrating how monomers derived from phenoxyaniline structures can be used to engineer processable, high-performance materials. researchgate.netntu.edu.tw

Table 3: Properties of Polyamides Derived from a this compound-Related Monomer researchgate.net
PolyamideInherent Viscosity (dL/g)Glass Transition Temp. (Tg, °C)10% Weight Loss Temp. (TDT₁₀%, °C)
PA-a0.21211449
PA-b0.14197451
PA-c0.18188403
PA-d0.43211443

Development of Conjugated Polymers and Organic Semiconductors

The development of new organic semiconductors relies on the synthesis of novel π-conjugated materials. sigmaaldrich.com These materials form the active layers in electronic devices such as organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). The electronic properties of these polymers are dictated by their molecular structure.

While direct applications of this compound in this area are still emerging, its structure is highly relevant to the design of new conjugated materials. The combination of aromatic rings provides a basis for a π-conjugated system, while the phenoxy linkage can introduce flexibility and control over the polymer's morphology. The nitrogen atom can be used to tune the electronic energy levels of the material. For example, triphenylamine-based polymers, which share structural similarities, are known to have valuable electro-optical properties, including electrochromism, where the material changes color upon oxidation and reduction. ntu.edu.tw By analogy, polymers incorporating the this compound moiety could be designed to create new organic semiconductors with tailored electronic and photophysical properties for next-generation electronic devices. mit.edu

Precursors for Optoelectronic Materials (e.g., OLEDs, Dye-Sensitized Solar Cells)

The phenoxyaniline core is a key structural motif in the development of materials for optoelectronic devices, including Organic Light-Emitting Diodes (OLEDs) and Dye-Sensitized Solar Cells (DSSCs). While direct applications of this compound are emerging, the broader class of phenoxazine and other derivatives synthesized from it have shown significant promise.

In the realm of OLEDs , materials derived from phenoxyanilines can function as high-performance hole-transporting materials (HTMs). rsc.orgresearchgate.net An effective HTM requires good hole mobility, high thermal stability, and an appropriate HOMO energy level to facilitate the injection of positive charge carriers from the anode to the emissive layer. nih.gov The electron-donating nature of the phenoxyaniline structure is beneficial for these properties. nih.gov Derivatives like triphenylamine and carbazole are widely used in HTMs, and the phenoxazine core, which can be synthesized from 2-phenoxyaniline derivatives, is also a promising candidate due to its strong electron-donating ability and non-planar structure that can prevent aggregation. nih.govresearchgate.net For instance, acridine-substituted triphenylamine derivatives have been synthesized for use as HTMs in phosphorescent OLEDs, demonstrating high efficiency. nih.gov The incorporation of a methyl group, as in this compound, can further enhance the material's properties by improving solubility and influencing the molecular packing in thin films, which is crucial for device performance. researchgate.net

For Dye-Sensitized Solar Cells (DSSCs) , phenoxazine-based dyes, which are accessible from 2-phenoxyaniline precursors, have been extensively studied as metal-free organic sensitizers. rsc.org These dyes are crucial components as they absorb sunlight and inject electrons into a semiconductor, typically TiO₂, initiating the photovoltaic process. researchgate.net The performance of these dyes is intrinsically linked to their molecular structure. Phenoxazine serves as a potent electron-donating core, which is a desirable characteristic for a DSSC sensitizer. researchgate.net The non-planar, butterfly-like conformation of the phenoxazine unit helps to suppress the formation of molecular aggregates on the semiconductor surface, which would otherwise quench the fluorescence and reduce device efficiency. researchgate.net Research has shown that phenoxazine-based dyes can achieve high power conversion efficiencies, in some cases comparable to standard ruthenium-based dyes. researchgate.netrsc.org The synthetic accessibility of phenoxazines from precursors like this compound allows for systematic tuning of their photophysical and electrochemical properties by introducing various substituents.

Table 1: Key Properties of Precursors for Optoelectronic Materials

PropertyRelevance in OLEDsRelevance in DSSCsPotential Contribution of this compound
High Thermal Stability Prevents degradation of organic layers during operation. mdpi.comEnsures long-term stability of the solar cell under thermal stress.The rigid aromatic structure contributes to thermal robustness.
Good Hole Mobility Facilitates efficient transport of positive charges to the emissive layer. nih.gov-The electron-rich phenoxy and amino groups enhance hole-transporting capabilities.
Appropriate HOMO/LUMO Levels Ensures low energy barrier for charge injection and transport. nih.govEnables efficient electron injection into the semiconductor's conduction band and effective dye regeneration.The electronic properties can be tuned through derivatization.
Amorphous Morphology Leads to transparent, homogeneous, and isotropic thin films. mdpi.com-The non-planar structure of derivatives can prevent crystallization.
Strong Electron-Donating Core -Enhances the light-harvesting ability and electron injection efficiency of the dye. researchgate.netThe phenoxazine core, derived from phenoxyaniline, is a strong electron donor. researchgate.net
Suppression of Aggregation Prevents concentration quenching and loss of efficiency. researchgate.netAvoids fluorescence quenching and improves electron injection. researchgate.netThe non-planar structure of derivatives like phenoxazines helps prevent aggregation. researchgate.net

Applications in Metal-Organic Framework (MOF) Materials

Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters linked together by organic molecules. The tunability of their pore size, shape, and chemical environment makes them promising for applications in gas storage, separation, catalysis, and sensing. researchgate.net The organic linkers are a critical component, and their design is key to the final properties of the MOF.

While the direct use of this compound as a linker in MOF synthesis is not yet widely reported, its structure presents significant potential. Aniline and its derivatives can be functionalized to incorporate coordinating groups, such as carboxylates or pyridyls, which can then bind to metal centers to form stable frameworks. nih.govrsc.org For example, MOFs have been synthesized using aniline-based linkers for applications like the detection of aniline in aqueous solutions. rsc.org Furthermore, hyper-crosslinked aniline polymers have been integrated with MOFs to create hybrid materials for environmental remediation. researchgate.net

The this compound molecule offers several sites for functionalization. The amino group can be a coordination site itself or can be modified. The aromatic rings can be carboxylated or otherwise functionalized to create multitopic linkers necessary for the formation of 3D frameworks. The presence of the ether linkage and the methyl group can influence the geometry and flexibility of the resulting linker, which in turn dictates the topology and pore structure of the MOF. The sequential installation of linkers is an advanced strategy for creating complex MOFs, and the specific size and geometry of a linker derived from this compound could be advantageous for this purpose. nih.gov

Table 2: Potential of this compound as a MOF Linker Precursor

Feature of this compoundPotential Role in MOF SynthesisDesired Outcome
Aniline Moiety Can be functionalized with coordinating groups (e.g., carboxylic acids).Creation of a multitopic organic linker.
Phenoxy Group Introduces a degree of flexibility and a specific geometry to the linker.Influences the final topology and pore dimensions of the MOF.
Methyl Group Can sterically influence the packing of linkers and the resulting framework structure.Control over pore size and shape.
Aromatic Rings Provide a rigid backbone for the linker.Enhances the thermal and mechanical stability of the MOF.

Synthetic Intermediates for Complex Organic Molecules

The structural features of this compound make it a valuable building block in multi-step organic syntheses, particularly for creating complex molecules with applications in pharmaceuticals and materials science.

Building Blocks for Pharmaceutical Intermediates

Phenoxyaniline derivatives are recognized as important scaffolds in medicinal chemistry. The combination of an aniline and a phenoxy ether in a single molecule provides a template that can be elaborated into a variety of biologically active compounds. For instance, 2-phenoxyaniline derivatives have been patented as inhibitors of the Na+/Ca2+ exchange system, with potential applications in treating ischemic diseases. researchgate.net

Synthesis of Heterocyclic Compounds (e.g., Phenoxazines, Quinolines)

This compound is an ideal starting material for the synthesis of important classes of heterocyclic compounds, notably phenoxazines and quinolines, which are themselves valuable in various fields.

Phenoxazines: The phenoxazine ring system is a core component of many dyes and pharmacologically active molecules. nih.gov The most direct route to synthesizing a substituted phenoxazine from this compound is through an intramolecular cyclization. This is typically achieved via reactions like the Ullmann condensation, which involves the copper-catalyzed coupling of an aryl halide with an amine, alcohol, or thiol. wikipedia.orgorganic-chemistry.org In this context, a derivative of this compound, where the phenoxy ring is appropriately halogenated, could undergo an intramolecular C-N bond formation to yield a methyl-substituted phenoxazine. Metal-free synthesis routes for phenoxazines have also been developed, often starting from 2-aminophenol derivatives. iipseries.orgwikipedia.org

Quinolines: The quinoline skeleton is a privileged structure in medicinal chemistry, found in numerous natural products and synthetic drugs. nih.gov Several classic organic reactions for quinoline synthesis start with anilines. This compound can be used as the aniline component in these reactions to produce quinolines bearing a methyl and a phenoxy substituent. Some of the most prominent methods include:

Doebner-von Miller Reaction: This reaction involves the condensation of an aniline with an α,β-unsaturated carbonyl compound in the presence of a strong acid. nih.govwikipedia.org Using this compound in this reaction would lead to the formation of a substituted quinoline. The reaction conditions can be harsh, but modifications such as using a two-phase system can improve yields. researchgate.net

Combes Quinoline Synthesis: This method uses the reaction of an aniline with a β-diketone, followed by an acid-catalyzed cyclization. wikipedia.org It is a reliable method for producing 2,4-disubstituted quinolines. The regioselectivity of the cyclization can be influenced by the substituents on the aniline ring. wikipedia.org

Friedländer Synthesis: This is a condensation reaction between a 2-aminoaryl aldehyde or ketone and a compound containing an α-methylene group adjacent to a carbonyl. wikipedia.orgorganic-chemistry.org While this compound itself is not a 2-aminoaryl ketone, it can be a precursor to one, or it can be used in related quinoline syntheses that start from anilines. nih.gov

The specific substitution pattern of the resulting quinoline would depend on the chosen reaction and the other reactants involved. The presence of the phenoxy and methyl groups on the final quinoline product could significantly impact its biological activity and material properties.

Conclusion

Summary of Key Research Contributions on 4-Methyl-2-phenoxyaniline

Research on this compound has primarily centered on its role as a chemical intermediate in organic synthesis. While extensive studies dedicated solely to this compound are not widespread, its significance is evident from its availability from various chemical suppliers and its classification as a synthetic building block. sinfoobiotech.comclearsynth.com Its structural isomer, 2-phenoxyaniline (B124666), is utilized in the preparation of azo dyes and sodium primary amide complexes. cabchemicals.comsigmaaldrich.comchemicalbook.com Furthermore, the related compound 4-nitro-2-phenoxyaniline (B44701) serves as a key intermediate in the synthesis of the non-steroidal anti-inflammatory drug (NSAID) Nimesulide, a selective COX-2 inhibitor. researchgate.net The primary contribution of this compound to the field is providing a unique molecular scaffold that combines the structural features of a substituted aniline (B41778) and a diaryl ether, making it a valuable precursor for creating more complex molecules with specific steric and electronic properties for various research applications.

Broader Implications for Aniline and Ether Chemistry

The study and synthesis of this compound have broader implications for the fields of aniline and ether chemistry, particularly concerning the formation of carbon-nitrogen (C-N) and carbon-oxygen (C-O) bonds. The construction of the phenoxyaniline (B8288346) skeleton typically relies on cornerstone cross-coupling methodologies like the Ullmann condensation and the Buchwald-Hartwig amination. smolecule.comacs.org The synthesis of asymmetrically substituted molecules such as this compound contributes to the ongoing refinement of these synthetic protocols, pushing for greater efficiency, milder reaction conditions, and broader substrate scope.

The presence of both an amine and a diaryl ether moiety within one molecule allows for sequential, regioselective functionalization, making it a versatile platform for building molecular complexity. Diaryl ethers and anilines are core structures in numerous functional molecules, including pharmaceuticals, agrochemicals, and polymers. smolecule.comacs.org Therefore, the synthesis and reactivity of this compound are emblematic of the chemical endeavors to construct libraries of diverse substituted aromatic compounds, which are fundamental to modern materials science and medicinal chemistry. nih.govnih.gov

Outlook for Future Interdisciplinary Research Endeavors

The structural framework of this compound presents numerous opportunities for future interdisciplinary research. Given that the diaryl ether motif is considered a "privileged scaffold" in drug discovery, a significant avenue for future work lies in medicinal chemistry. acs.org Derivatives of this compound could be synthesized and systematically screened for a range of biological activities. Analogous structures have shown promise as anticancer agents that induce apoptosis and cell cycle arrest, as well as anti-inflammatory, antiviral, and antimicrobial agents. acs.orgnih.govnih.gov

In the realm of materials science, electron-rich diarylamines are crucial components in the development of organic electronic materials, such as those used in OLEDs. acs.org Future research could explore the potential of this compound and its derivatives as building blocks for novel organic semiconductors, polymers, or dyes with unique photophysical properties.

Furthermore, the intersection of computational chemistry with synthetic chemistry could accelerate the discovery process. Theoretical studies, such as Density Functional Theory (DFT), could be employed to predict the electronic, optical, and biological properties of novel derivatives of this compound, guiding synthetic efforts toward molecules with the highest potential for specific applications in medicine, agriculture, and materials science.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 4-Methyl-2-phenoxyaniline derivatives, and how can purity be ensured?

  • Methodology : Use coupling reactions between substituted anilines and phenols under catalytic conditions (e.g., Ullmann or Buchwald-Hartwig reactions). For example, describes synthesizing structurally similar compounds (e.g., 4-methoxy-2-methylaniline derivatives) via condensation with ketones. Purification involves column chromatography (silica gel) and recrystallization in ethanol/water mixtures. Purity is validated via HPLC (C18 column, acetonitrile/water mobile phase) and melting point analysis .
  • Safety : Follow protocols for handling aromatic amines, including fume hood use, nitrile gloves, and neutralization of waste ( ) .

Q. How is the crystal structure of this compound determined, and what intermolecular interactions stabilize it?

  • Methodology : Single-crystal X-ray diffraction (SC-XRD) at low temperatures (e.g., 173 K) with Mo-Kα radiation. highlights similar compounds stabilized by weak C–H⋯O hydrogen bonds and π-π stacking. Data refinement uses software like SHELX, with R-factors < 0.05 indicating high precision .

Q. What safety precautions are critical when handling this compound in the lab?

  • Protocols : Use PPE (gloves, goggles, lab coats) and work in well-ventilated areas (P271 in ). Avoid inhalation (P261) and skin contact (P280). Store at -20°C under inert atmosphere (). Spill management includes absorption with vermiculite and disposal as hazardous waste .

Advanced Research Questions

Q. How can contradictory spectral data (e.g., NMR vs. computational predictions) for this compound be resolved?

  • Methodology : Cross-validate using multiple techniques:

  • NMR : Compare experimental 1^1H/13^13C shifts with DFT calculations (e.g., B3LYP/6-311+G(d,p) basis set).
  • Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion peaks.
  • IR/Raman : Match vibrational modes with computational outputs (e.g., Gaussian 09). Adjust for solvent effects and crystal packing discrepancies ( ) .

Q. What strategies optimize the regioselective functionalization of this compound?

  • Approach :

  • Directing Groups : Use –NH2_2 or –OCH3_3 groups to guide electrophilic substitution (e.g., nitration at para positions).
  • Catalysis : Pd-catalyzed C–H activation for cross-couplings (e.g., Suzuki-Miyaura with aryl boronic acids).
  • Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance reaction rates ( ) .

Q. How do fluorinated analogs (e.g., 2-Methyl-4-heptafluoroisopropylaniline) differ in reactivity compared to this compound?

  • Analysis : Fluorine’s electron-withdrawing effect increases electrophilicity and thermal stability. Compare:

  • Boiling Points : Fluorinated analogs (e.g., 200°C in ) vs. non-fluorinated derivatives.
  • Solubility : Fluorinated compounds show lower aqueous solubility but higher affinity for chloroform/DMSO (). Computational studies (e.g., COSMO-RS) predict partition coefficients .

Q. What analytical methods detect degradation products of this compound under oxidative conditions?

  • Workflow :

  • Stress Testing : Expose to H2_2O2_2/UV light and analyze via LC-MS (Q-TOF).
  • Degradation Pathways : Identify quinone imines or phenolic byproducts using MS/MS fragmentation patterns.
  • Quantification : Use internal standards (e.g., deuterated analogs) for calibration () .

Data Contradiction Analysis

Q. How to address discrepancies in reported pKa values for substituted anilines like this compound?

  • Resolution :

  • Experimental : Use potentiometric titration in buffered solutions (pH 2–12) with a glass electrode.
  • Computational : Apply QSPR models (e.g., ACD/Labs) accounting for substituent effects ( reports pKa ≈ 2.52 for fluorinated analogs). Cross-check with UV-Vis spectroscopy for protonation-dependent absorbance shifts .

Methodological Resources

  • Structural Data : SC-XRD ( ), NIST Chemistry WebBook ().
  • Safety Protocols : REACH guidelines ( ).
  • Synthesis Optimization : Catalytic cross-coupling literature ( ).

Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.